Cas no 2228-04-8 (Ethyl 2-(9H-purin-6-yl)acetate)

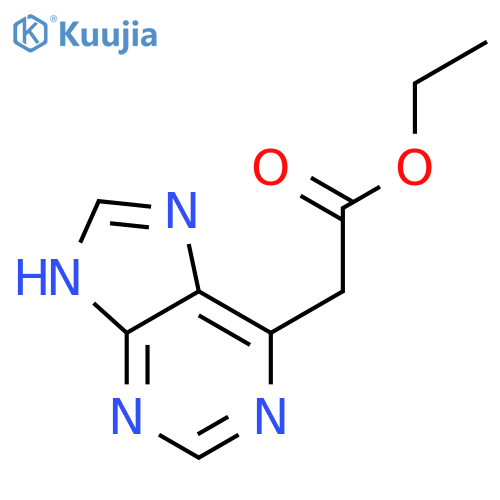

2228-04-8 structure

商品名:Ethyl 2-(9H-purin-6-yl)acetate

Ethyl 2-(9H-purin-6-yl)acetate 化学的及び物理的性質

名前と識別子

-

- 9H-Purine-6-acetic acid ethyl ester

- Ethyl (9H-purin-6-yl)acetate

- Ethyl 2-(9H-purin-6-yl)acetate

- (7(9)H-purin-6-yl)-acetic acid ethyl ester

- 6-[2-(ethoxycarbonyl)methyl]-9H-purine

- Purin-6-essigsaeure-aethylester

- Ethyl 2-(7H-purin-6-yl)acetate

- MFCD11053619

- DTXSID00421630

- SCHEMBL22785769

- Ethyl (7H-purin-6-yl)acetate

- CAA22804

- NSC76278

- AS-37700

- CS-0173069

- AKOS022172466

- (9H-Purin-6-yl)-acetic acid ethyl ester

- 2228-04-8

- Ethyl2-(7h-purin-6-yl)acetate

- NSC-76278

-

- MDL: MFCD11053619

- インチ: InChI=1S/C9H10N4O2/c1-2-15-7(14)3-6-8-9(12-4-10-6)13-5-11-8/h4-5H,2-3H2,1H3,(H,10,11,12,13)

- InChIKey: RHFRJECVHLOADI-UHFFFAOYSA-N

- ほほえんだ: O=C(OCC)CC1=C2N=CNC2=NC=N1

計算された属性

- せいみつぶんしりょう: 206.08000

- どういたいしつりょう: 206.080376

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 80.8

じっけんとくせい

- 色と性状: Light-green to Brown Solid

- 密度みつど: 1.44

- ふってん: 329°C at 760 mmHg

- フラッシュポイント: 160°C

- 屈折率: 1.671

- PSA: 80.76000

- LogP: 0.45850

Ethyl 2-(9H-purin-6-yl)acetate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H320;H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- ちょぞうじょうけん:Room temperature

Ethyl 2-(9H-purin-6-yl)acetate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Ethyl 2-(9H-purin-6-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | 60818-5/G |

ETHYL (9H-PURIN-6-YL)ACETATE |

2228-04-8 | 97% | 5g |

$1277 | 2023-09-16 | |

| AstaTech | 60818-1/G |

ETHYL (9H-PURIN-6-YL)ACETATE |

2228-04-8 | 97% | 1g |

$494 | 2023-09-16 | |

| TRC | E116810-100mg |

Ethyl 2-(9H-purin-6-yl)acetate |

2228-04-8 | 100mg |

$ 190.00 | 2022-06-05 | ||

| Fluorochem | 050157-1g |

Ethyl (9H-purin-6-yl)acetate |

2228-04-8 | 95% | 1g |

£344.00 | 2022-03-01 | |

| Fluorochem | 050157-5g |

Ethyl (9H-purin-6-yl)acetate |

2228-04-8 | 95% | 5g |

£1202.00 | 2022-03-01 | |

| abcr | AB284584-1 g |

(9H-Purin-6-yl)-acetic acid ethyl ester; 97% |

2228-04-8 | 1g |

€537.20 | 2023-04-26 | ||

| abcr | AB284584-250mg |

(9H-Purin-6-yl)-acetic acid ethyl ester, 97%; . |

2228-04-8 | 97% | 250mg |

€375.70 | 2025-02-15 | |

| abcr | AB284584-1g |

(9H-Purin-6-yl)-acetic acid ethyl ester, 97%; . |

2228-04-8 | 97% | 1g |

€1056.30 | 2025-02-15 | |

| Alichem | A449040620-5g |

Ethyl 2-(9H-purin-6-yl)acetate |

2228-04-8 | 97% | 5g |

$978.04 | 2023-09-02 | |

| TRC | E116810-50mg |

Ethyl 2-(9H-purin-6-yl)acetate |

2228-04-8 | 50mg |

$ 115.00 | 2022-06-05 |

Ethyl 2-(9H-purin-6-yl)acetate 関連文献

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Louis Porte RSC Adv., 2014,4, 64506-64513

2228-04-8 (Ethyl 2-(9H-purin-6-yl)acetate) 関連製品

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 506-17-2(cis-Vaccenic acid)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2228-04-8)Ethyl 2-(9H-purin-6-yl)acetate

清らかである:99%

はかる:5g

価格 ($):941.0